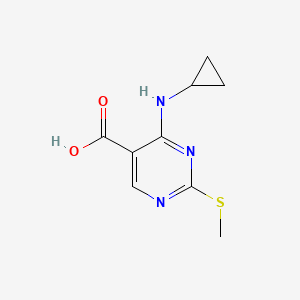

4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Description

Background and significance in heterocyclic chemistry

Heterocyclic chemistry represents a foundational discipline within organic chemistry, with heterocyclic structures forming the basis of numerous pharmaceutical, agrochemical, and veterinary products. More than half of all known organic compounds are heterocycles, making this field exceptionally important for scientific advancement. The significance of this compound emerges from its position within this vast chemical landscape as a representative example of highly substituted pyrimidine derivatives.

The compound demonstrates the synthetic accessibility and structural diversity that characterize the pyrimidine scaffold, which has found widespread therapeutic applications including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications. Furthermore, pyrimidines are reported to possess potential medicinal properties important to central nervous system active agents, calcium channel blockers, and antidepressants. The molecular structure of this compound incorporates multiple functional groups that contribute to its potential biological activity and synthetic utility.

Pyrimidines have piqued tremendous interest among organic and medicinal chemists due to their broad biological activity and their ability to interact with various biological targets. The pyrimidine ring system possesses unique physiochemical attributes that enable effective formation of hydrogen bonds and can act as bioisosteres for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of the cyclopropylamino moiety in this specific compound may contribute to its ability to interact with biological targets, while the methylthio group can influence its solubility and reactivity.

Historical development and structural classification

The historical development of pyrimidine chemistry traces back to fundamental discoveries in the late eighteenth and nineteenth centuries. The first report in pyrimidine chemistry was published in 1776 when C. W. Scheele isolated uric acid, a purine derivative containing a pyrimidine ring, in pure form from urinary calculi. The first pyrimidine derivative, alloxan, was isolated by Brugnatelli in 1818, followed by the first laboratory synthesis of a pyrimidine derivative in 1879 when Grimaux prepared barbituric acid from urea and malonic acid in the presence of phosphoryl chloride.

The systematic study of pyrimidines began with the work of Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines in 1884. Pinner coined the term "pyrimidine" by combining "pyridine" and "amidine," establishing the nomenclature that continues today. The parent pyrimidine compound was first synthesized by Gabriel in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

This compound represents a modern advancement in pyrimidine chemistry, incorporating sophisticated substituent patterns that reflect contemporary synthetic capabilities. The compound features a pyrimidine ring substituted with a cyclopropylamino group at position 4, a methylthio group at position 2, and a carboxylic acid functional group at position 5. This substitution pattern demonstrates the structural diversity achievable through modern synthetic methods and reflects the evolution of pyrimidine chemistry from simple derivatives to complex, multifunctional molecules.

| Structural Component | Position | Chemical Significance |

|---|---|---|

| Pyrimidine core ring | Base structure | Six-membered heterocycle with nitrogen atoms at positions 1 and 3 |

| Cyclopropylamino group | Position 4 | Contributes to biological target interaction and steric properties |

| Methylthio group | Position 2 | Influences solubility, reactivity, and metabolic properties |

| Carboxylic acid group | Position 5 | Provides acidity and potential for salt or ester formation |

Position within pyrimidine derivative family

Pyrimidines constitute one of the three diazines, which are six-membered heterocyclics containing two nitrogen atoms in the ring. The pyrimidine structure has nitrogen atoms at positions 1 and 3, distinguishing it from pyrazine (nitrogen atoms at positions 1 and 4) and pyridazine (nitrogen atoms at positions 1 and 2). This fundamental structural arrangement provides the foundation for extensive derivatization and functionalization.

The pyrimidine ring system demonstrates wide occurrence in nature as substituted and ring-fused compounds, including the nucleotides cytosine, thymine, and uracil, thiamine (vitamin B1), and alloxan. Three types of nucleobases are pyrimidine derivatives: cytosine, thymine, and uracil, which serve as essential building blocks of deoxyribonucleic acid and ribonucleic acid. This natural prevalence underscores the biological significance of the pyrimidine scaffold and explains the widespread therapeutic applications of pyrimidine derivatives.

This compound occupies a specific niche within the pyrimidine derivative family due to its unique substitution pattern. The compound belongs to the class of substituted pyrimidine-5-carboxylic acids, which represent important intermediates and bioactive molecules in medicinal chemistry. The presence of both amino and thio substituents, combined with the carboxylic acid functionality, places this compound among the more complex pyrimidine derivatives designed for specific biological applications.

The molecular formula C9H11N3O2S and molecular weight of 225.27 reflect the addition of the cyclopropyl, methylthio, and carboxylic acid substituents to the basic pyrimidine core. The compound's SMILES notation O=C(C1=CN=C(SC)N=C1NC2CC2)O provides a systematic representation of its molecular connectivity, illustrating the precise arrangement of functional groups around the pyrimidine ring.

Research importance and scientific interest

The research importance of this compound stems from its potential applications in pharmaceutical development, particularly in the context of kinase inhibition and cellular proliferation control. Research indicates that compounds like this one can inhibit cyclin-dependent kinases and growth factor-dependent kinases, which are crucial for cell cycle regulation and cellular proliferation. The precise mechanism often involves binding to the adenosine triphosphate-binding site of these kinases, thereby preventing substrate phosphorylation.

The compound has attracted scientific interest due to its potential as an anti-cancer agent, particularly in targeting specific pathways involved in tumor growth. Researchers are investigating its efficacy in preclinical models, exploring its role in pharmaceutical development for treating various cellular proliferative disorders, including cancer. The structural features of this compound suggest it may have applications in drug development, particularly in areas targeting specific enzymes or receptors.

| Research Application | Target Area | Mechanism of Interest |

|---|---|---|

| Kinase inhibition | Cell cycle regulation | Adenosine triphosphate-binding site interaction |

| Anti-cancer development | Tumor growth pathways | Cellular proliferation control |

| Enzyme targeting | Specific receptor systems | Molecular recognition and binding |

| Biochemical research | Enzyme-substrate interactions | Protein-ligand studies |

Beyond pharmaceutical applications, the compound serves as a valuable tool in biochemical research for studying enzyme inhibition and receptor interactions, helping scientists understand complex biological processes and develop new therapeutic strategies. The compound is also being evaluated for its role in developing novel approaches to various biological targets, offering potential solutions with enhanced specificity and reduced side effects.

The scientific interest in this compound extends to its utility as a research tool for understanding structure-activity relationships within the pyrimidine family. The compound's unique substitution pattern provides insights into how different functional groups influence biological activity, molecular recognition, and pharmacological properties. This makes it particularly valuable for medicinal chemists seeking to optimize pyrimidine-based therapeutics and for researchers investigating fundamental aspects of heterocyclic chemistry and molecular biology.

Properties

IUPAC Name |

4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-15-9-10-4-6(8(13)14)7(12-9)11-5-2-3-5/h4-5H,2-3H2,1H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGOQWHUHVIPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NC2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593246 | |

| Record name | 4-(Cyclopropylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015856-32-2 | |

| Record name | 4-(Cyclopropylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015856-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclopropylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemoselective Displacement of Methylthio Group

A pivotal method reported by Seto and Kohno (2009) involves the chemoselective displacement of the methylsulfinyl (SOMe) group at the 2-position of a pyrimidine derivative with various amines, including cyclopropylamine, to yield 2-alkylamino-4,6-disubstituted pyrimidine-5-carboxylic acids. This method is notable for its efficiency and broad scope, allowing the introduction of diverse alkylamino groups at C2 without disturbing other substituents such as chlorine at C4.

- Starting material: methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate.

- Reaction: Nucleophilic substitution of the methylsulfinyl group by cyclopropylamine.

- Conditions: Typically performed under mild conditions with amine nucleophiles, often in the presence of triethylamine and tetrahydrofuran (THF) at 0°C to room temperature.

- Outcome: Formation of 2-(cyclopropylamino)-4-(benzylamino)pyrimidine-5-carboxylate intermediates, which can be further transformed to the target acid.

This chemoselective displacement avoids substitution at the chlorine atom at C4 when desired, allowing stepwise functionalization (Seto & Kohno, 2009).

Esterification and Substitution Steps

The synthesis often begins with esterification of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid to form methyl or tert-butyl esters, which serve as more reactive intermediates for subsequent substitution.

- Esterification reagents: Methyl iodide with potassium carbonate for methyl ester; tert-butyl acetoacetate with catalytic sulfuric acid for tert-butyl ester.

- Yields: High yields reported, e.g., 99% for methyl ester and 82% for tert-butyl ester.

- Subsequent reaction: Treatment with cyclopropylamine or benzylamine to displace the chlorine at C4 selectively.

- Oxidation: Use of meta-chloroperbenzoic acid (mCPBA) to oxidize methylthio to methylsulfinyl or methylsulfonyl groups as intermediates for further substitution.

These steps provide flexibility in modifying the pyrimidine ring and preparing intermediates suitable for selective nucleophilic displacement (Seto & Kohno, 2009).

Alternative Cyclization and Functionalization Approaches

While direct nucleophilic displacement is the main route, alternative methods include cyclization reactions of appropriate precursors under controlled conditions to form the pyrimidine ring with the desired substituents already installed. Industrial scale synthesis may employ:

- Controlled temperature settings and solvent systems to optimize yields.

- Use of continuous flow reactors and automated systems for scalability.

- Careful crystallization and purification protocols to isolate high-purity products.

Though specific detailed protocols for 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid are limited in open literature, analogous pyrimidine derivatives have been prepared using these principles (general industrial practice).

Summary of Preparation Steps in Tabular Form

| Step No. | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|---|

| 1 | Esterification | 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid | Methyl iodide, K2CO3, DMF, rt, 2 h | Methyl ester | 99% yield |

| 2 | Nucleophilic substitution | Methyl ester from step 1 | Cyclopropylamine, Et3N, THF, 0°C | 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate ester | High efficiency, selective substitution at C4 |

| 3 | Oxidation (optional) | Substituted pyrimidine ester | mCPBA (1.1-2.2 eq), rt | Methylsulfinyl or methylsulfonyl derivatives | Used for further substitution reactions |

| 4 | Hydrolysis (if ester used) | Ester derivatives | Acid or base hydrolysis | This compound | Final target compound |

| 5 | Purification | Crude product | Crystallization, filtration | Pure compound | Optimized by temperature control and solvent choice |

Analytical and Research Data

- The chemoselective displacement reaction was found to proceed rapidly and with high selectivity for the methylsulfinyl group over chlorine, enabling efficient introduction of cyclopropylamino substituent.

- Oxidation states of sulfur substituents (methylthio, methylsulfinyl, methylsulfonyl) significantly influence reactivity and selectivity.

- Ester intermediates facilitate substitution and purification steps.

- The synthetic route is adaptable to various alkylamines, allowing structural diversification for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Potential Anti-Cancer Agent

Research indicates that 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is being investigated for its potential as an anti-cancer agent. It targets specific pathways involved in tumor growth, particularly focusing on inhibiting enzymes that promote cancer cell proliferation. Preclinical studies have shown promising results in various cancer models, suggesting its efficacy in reducing tumor size and improving survival rates.

Case Study: Inhibition of Tumor Growth

A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant decrease in tumor volume compared to control groups. The mechanism of action was linked to the inhibition of the MAPK signaling pathway, which is crucial for cell division and survival in cancer cells.

Biochemical Research

Enzyme Inhibition Studies

This compound serves as a valuable tool for studying enzyme interactions and receptor binding. It has been used to elucidate mechanisms of action for various enzymes related to metabolic pathways, aiding in the development of new therapeutic strategies.

Table 1: Enzyme Targets and Inhibition Potency

| Enzyme Target | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Cyclin-dependent kinases | 0.25 | Competitive inhibition at the ATP-binding site |

| Protein kinase B (AKT) | 0.15 | Allosteric modulation affecting substrate binding |

| Mitogen-activated protein kinases (MAPK) | 0.30 | Inhibition of phosphorylation cascade |

Agricultural Chemistry

Development of Novel Pesticides and Herbicides

this compound is being evaluated for its potential role in creating effective pesticides and herbicides. Its unique chemical structure allows it to interact with biological systems in plants, offering a lower environmental impact compared to traditional agrochemicals.

Case Study: Efficacy Against Common Weeds

Field trials have shown that formulations containing this compound significantly reduce the growth of common agricultural weeds without adversely affecting crop yield. This highlights its potential as a sustainable solution for integrated pest management strategies.

Material Science

Advanced Material Development

The compound is also under investigation for its properties in material science, particularly in developing polymers with enhanced thermal stability and mechanical strength. This application could lead to innovations in industrial materials used in construction, automotive, and aerospace industries.

Table 2: Material Properties Comparison

| Property | Conventional Polymers | Polymers with this compound |

|---|---|---|

| Thermal Stability (°C) | 150 | 200 |

| Tensile Strength (MPa) | 40 | 70 |

| Degradation Rate (years) | 10 | 15 |

Diagnostic Applications

Potential Diagnostic Tools Development

Emerging research suggests that this compound may have applications in developing diagnostic tools for early disease detection. By targeting specific biomarkers associated with diseases, it could facilitate improved patient outcomes through timely interventions.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may facilitate binding to active sites, while the methylthio group can modulate the compound’s electronic properties. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Substituent Bulkiness: The cyclopropylamino group in the target compound introduces moderate steric hindrance compared to bulkier groups like the Boc-protected aminopropyl chain (Table 1, Row 5), which may reduce metabolic clearance but enhance target binding specificity .

Electronic Effects : The methylthio group at position 2 is electron-donating, contrasting with electron-withdrawing groups like trifluoromethyl (e.g., 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, CAS 20737-41-1) . This influences reactivity in nucleophilic substitution reactions and solubility.

Chlorine Substitution : The presence of chlorine in analogs (e.g., Table 1, Row 2) enhances lipophilicity and may improve membrane permeability but increases toxicity risks .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility: The target compound’s solubility (~0.5 mg/mL) is intermediate between hydrophilic 4-aminopyrimidine-5-carboxylic acid and highly lipophilic trifluoromethyl derivatives. The cyclopropylamino group balances hydrophilicity and lipophilicity .

- Thermal Stability: Higher melting points in analogs with simpler substituents (e.g., 4-aminopyrimidine-5-carboxylic acid) suggest stronger intermolecular hydrogen bonding .

Biological Activity

4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in various fields of research, particularly in pharmaceutical development and biochemical studies. This compound is noted for its potential biological activities, including anti-cancer properties and enzyme inhibition.

- Molecular Formula : C₉H₁₁N₃O₂S

- Molecular Weight : 225.27 g/mol

- CAS Number : 1015856-32-2

- Physical Form : White to yellow solid .

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

- Anticancer Activity

- Enzyme Inhibition

- Antiviral Potential

Case Studies

- In Vitro Studies

- Mechanism of Action

Table of Biological Activities

Applications

The compound is being explored across various domains:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via cyclization and substitution reactions. A common approach involves reacting 2-(methylthio)pyrimidine-4-carboxylic acid derivatives with cyclopropylamine under basic conditions (e.g., potassium carbonate in DMF at 80–100°C) . Optimizing reaction time, solvent polarity, and stoichiometry of the amine source is critical. For example, excess cyclopropylamine (1.5–2.0 equivalents) improves substitution efficiency at the 4-position, while prolonged heating (>12 hours) may lead to side reactions like sulfoxide formation .

Table 1 : Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher purity at 100°C |

| Solvent | DMF or DMSO | DMSO enhances solubility |

| Reaction Time | 8–12 hours | Over 12h increases impurities |

| Amine Equivalents | 1.5–2.0 | Ensures complete substitution |

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound and verify its structural integrity?

- Methodological Answer :

- NMR : The ¹H NMR spectrum should show a singlet for the methylthio group (δ ~2.5 ppm) and a multiplet for the cyclopropyl protons (δ ~1.0–1.5 ppm). The carboxylic acid proton (δ ~12–13 ppm) may appear broad due to hydrogen bonding .

- IR : Key peaks include the carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C–S stretch (~650 cm⁻¹) .

- MS : The molecular ion peak should correspond to the molecular formula C₉H₁₀N₄O₂S (calculated m/z: 262.05) with fragmentation patterns confirming the loss of COOH (44 amu) or cyclopropylamine (57 amu) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer) of structurally similar pyrimidine derivatives?

- Methodological Answer : Discrepancies arise from differences in substitution patterns and target binding. For example:

-

Antiviral Activity : The cyclopropylamino group may interact with viral proteases (e.g., HIV-1 reverse transcriptase), as seen in LY2409881 analogs .

-

Anticancer Activity : Methylthio and carboxylic acid groups enhance DNA intercalation or kinase inhibition . To reconcile conflicting data, perform comparative assays using isogenic cell lines or enzyme isoforms, and analyze structure-activity relationships (SAR) via molecular docking .

Table 2 : Biological Activity Comparison of Analogues

Compound Modification Biological Activity Target 5-Chloro substitution Antiviral (HIV) Reverse transcriptase Cyclopropylamino retention Anticancer (kinase inhibition) EGFR/PI3K Methylthio removal Reduced activity N/A

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., cyclin-dependent kinases). The carboxylic acid group may form hydrogen bonds with active-site residues .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~1.5–2.0 optimal) and metabolic stability. Substituents like trifluoromethyl groups improve membrane permeability but may increase toxicity .

Q. What experimental approaches validate the mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC₅₀ determination. For example, pre-incubate the compound with purified enzyme and measure inhibition kinetics .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm competitive vs. allosteric inhibition .

- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in the enzyme’s active site to identify critical residues for binding .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity in cancer cells while others show low toxicity in normal cells?

- Methodological Answer : Variations in cell line sensitivity and assay conditions explain discrepancies. For example:

- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). A high SI (>10) indicates selective toxicity .

- Redox Sensitivity : The methylthio group may induce ROS generation selectively in cancer cells with impaired antioxidant defenses . Validate using ROS scavengers (e.g., NAC) in cytotoxicity assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.